molecular formula C25H24FN5O2S B2598295 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112300-20-5

3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

カタログ番号: B2598295
CAS番号: 1112300-20-5
分子量: 477.56
InChIキー: YBVNWNWCSCFUKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS 1112300-20-5) is a high-purity chemical compound with a molecular formula of C 25 H 24 FN 5 O 2 S and a molecular weight of 477.56 g/mol . This complex small molecule features a [1,2,4]triazolo[4,3-a]pyridine core structure, a scaffold noted in scientific literature for its potential in medicinal chemistry research . Specifically, derivatives based on the [1,2,4]triazolo[4,3-a]pyridine structure have been investigated in vitro for their antimalarial activity against Plasmodium falciparum , suggesting the core framework's relevance in the development of novel therapeutic agents . The structure of this compound includes a carboxamide linkage to a 3-fluorophenyl ring and a sulfanyl-acetamide chain connected to a 4-butylphenyl group, offering multiple sites for molecular interaction and making it a valuable chemical tool for researchers. This product is intended for research and development purposes in laboratory settings only. It is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can procure this compound in various quantities, with standard offerings ranging from 1 mg to 15 mg to suit different experimental needs .

特性

IUPAC Name

3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2S/c1-2-3-5-17-8-11-20(12-9-17)27-23(32)16-34-25-30-29-22-13-10-18(15-31(22)25)24(33)28-21-7-4-6-19(26)14-21/h4,6-15H,2-3,5,16H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNWNWCSCFUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the butylphenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and sulfur-containing reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

化学反応の分析

Types of Reactions

3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, amines, and sulfur-containing reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

作用機序

The mechanism of action of 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from recent literature, focusing on structural motifs, substituent effects, and inferred pharmacological properties.

Core Heterocycle Variations

  • Target Compound: [1,2,4]Triazolo[4,3-a]pyridine core.
  • Compound from : [1,2,4]Triazolo[4,3-b]pyridazine core.
  • Compounds from –6 : Furo[2,3-b]pyridine cores. The fused furan ring enhances electron-richness, which may improve interactions with hydrophobic enzyme pockets but reduce metabolic stability compared to triazolopyridines .

Substituent Analysis

Feature Target Compound Comparable Compounds
Aryl Carboxamide N-(3-fluorophenyl) at position 6 N-methyl or N-cyclopropyl carboxamide in furopyridines (e.g., : N-methyl; : N-cyclopropyl) .
Sulfanyl Linker 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl) : 6-((3-(trifluoromethyl)benzyl)sulfanyl) – bulkier CF₃ group increases lipophilicity .
Fluorine Substitution 3-fluorophenyl and : 4-fluorophenyl – para-fluorine may enhance metabolic stability vs. meta-substitution .
Alkyl Chains 4-butylphenyl carbamoyl group : tert-butylcarbamoyl; : 1-phenylcyclopropyl – cyclopropane rings reduce steric hindrance .

Pharmacological Implications

  • Lipophilicity : The 4-butylphenyl group in the target compound likely enhances membrane permeability compared to ’s trifluoromethylbenzyl group, which may improve oral bioavailability but increase off-target interactions .
  • Metabolic Stability : The absence of trifluoroethyl or cyclopropyl groups (common in –6) suggests the target compound may undergo faster hepatic clearance, necessitating structural optimization .

生物活性

The compound 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 410.50 g/mol. The structure features a triazole ring, a pyridine moiety, and a sulfanyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with triazole and pyridine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Triazole derivatives often display significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activities : Many triazole derivatives inhibit enzymes that are crucial for cancer cell proliferation.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors involved in inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. For instance:

  • Compound A showed an IC50 of 6.2 μM against HCT-116.
  • Compound B demonstrated an IC50 of 27.3 μM against MCF-7 cells .

Antimicrobial Effects

Another research focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. The findings highlighted that certain derivatives displayed potent antibacterial activity compared to standard antibiotics:

  • Compound X showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL.
  • Compound Y was effective against Escherichia coli with an MIC of 10 μg/mL .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHCT-1166.2 μM
AnticancerMCF-727.3 μM
AntibacterialStaphylococcus aureus15 μg/mL
AntibacterialEscherichia coli10 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology:

  • Stepwise coupling: Begin with the synthesis of the triazolo[4,3-a]pyridine core via cyclization of appropriate precursors (e.g., hydrazine derivatives and pyridine intermediates). Introduce the sulfanyl-carbamoyl moiety using thiourea derivatives and coupling agents like trichloroisocyanuric acid (TCICA) under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Flow chemistry: Optimize reaction parameters (temperature, residence time) using Design of Experiments (DoE) to enhance yield and reproducibility. Continuous-flow systems reduce side reactions and improve scalability .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology:

  • NMR spectroscopy: Assign peaks for the triazolo-pyridine core (δ 7.5–9.0 ppm for aromatic protons), sulfanyl group (δ 2.5–3.5 ppm for SCH2), and carbamoyl NH (δ 8.0–10.0 ppm) .
  • Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography: Resolve ambiguous structural features (e.g., triazole ring conformation) .
  • HPLC-DAD/ELSD: Monitor purity (>95% by area normalization) and detect trace impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substituents) influence biological activity?

  • Methodology:

  • Comparative SAR studies: Synthesize analogs with varying substituents (e.g., replacing 3-fluorophenyl with 4-trifluoromethylphenyl) and evaluate their binding affinity to target receptors (e.g., kinase inhibition assays). Use molecular docking to correlate substituent hydrophobicity (logP) with activity .
  • Metabolic stability: Assess half-life in liver microsomes; fluorinated groups often enhance metabolic resistance by reducing CYP450-mediated oxidation .

Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Methodology:

  • Pharmacokinetic profiling: Measure plasma protein binding, bioavailability, and tissue distribution. Low oral bioavailability despite high in vitro activity may indicate poor solubility or first-pass metabolism .
  • Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites. For example, sulfoxide derivatives of the sulfanyl group may alter target engagement .
  • Dose-response modeling: Apply nonlinear regression to reconcile EC50 discrepancies across assays .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodology:

  • QSAR modeling: Train models on datasets of related triazolo-pyridines to predict selectivity indices (e.g., IC50 ratios between target and off-target enzymes) .
  • Molecular dynamics simulations: Simulate ligand-receptor interactions (e.g., binding pocket flexibility) to prioritize derivatives with stable hydrogen bonds (e.g., carbamoyl NH with Asp residue) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。